Ethyl 4-bromo-3-isopropylbenzoate

Description

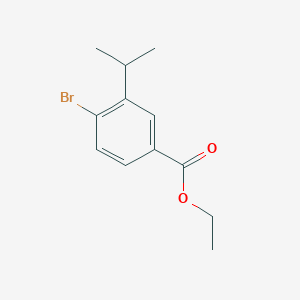

Ethyl 4-bromo-3-isopropylbenzoate (CAS: 2168020-93-5) is a brominated aromatic ester with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol. This compound features a benzoate ester core substituted with a bromine atom at the 4-position and an isopropyl group at the 3-position.

The compound requires storage at 2–8°C, indicating sensitivity to thermal degradation.

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

ethyl 4-bromo-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H15BrO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 |

InChI Key |

OQNZIFZHEOYMCF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Ethyl 4-bromo-3-isopropylbenzoate is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms.

Biology: The compound is employed in biochemical assays and as a probe in molecular biology research.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-3-isopropylbenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: this compound lacks nitrogen-containing heterocycles (e.g., pyridazine, isoxazole) present in analogs like I-6230 or I-6372.

Reactivity: The bromine atom in this compound offers a site for nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki reactions), whereas analogs with amino or thioether groups (e.g., I-6230, I-6373) may undergo oxidation or alkylation .

Molecular Weight : The compound’s lower molecular weight (271.15 vs. 363–377 g/mol for analogs) suggests improved pharmacokinetic properties if used in drug development, such as enhanced membrane permeability .

Stability and Handling

This compound requires refrigeration (2–8°C), unlike some analogs in the Molecules study, which may have higher thermal stability due to stabilizing heterocycles (e.g., pyridazine in I-6230) . The absence of hazard data (GHS classification) for this compound contrasts with analogs containing reactive thioethers (I-6373), which may pose higher toxicity risks .

Research and Application Context

- Synthetic Utility : The bromine substituent in this compound positions it as a versatile intermediate for synthesizing more complex aromatics via cross-coupling, whereas analogs like I-6473 (phenethoxy-substituted) are tailored for specific bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.